Cas no 61830-09-9 (3,5-dibromopyridine-2-carbonitrile)

3,5-dibromopyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Dibromopicolinonitrile
- 2-CYANO-3,5-DIBROMOPYRIDINE
- 3,5-Dibromo-Pyridine-2-Carbonitrile
- 3,5-dibromopyridine-2-carbonitrile
- AMY1939
- A868627
- EN300-134074
- CS-0059196
- SCHEMBL4719121
- AB43403
- AKOS015835079
- Z1269215802
- AS-35500
- FT-0759223
- MFCD08062674
- 3,5-DIBROMO-2-PYRIDINECARBONITRILE
- DTXSID30494079
- 2-PYRIDINECARBONITRILE, 3,5-DIBROMO-
- 61830-09-9
- SAKUQCVNSVHPIW-UHFFFAOYSA-N
-
- MDL: MFCD08062674
- インチ: InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
- InChIKey: SAKUQCVNSVHPIW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC(=C1Br)C#N)Br
計算された属性
- せいみつぶんしりょう: 259.85800
- どういたいしつりょう: 259.85847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7Ų
じっけんとくせい
- PSA: 36.68000
- LogP: 2.47828
3,5-dibromopyridine-2-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
3,5-dibromopyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,5-dibromopyridine-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134074-10.0g |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 95% | 10g |
$650.0 | 2023-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129836-1g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 98% | 1g |
¥1513.00 | 2024-05-06 | |
AstaTech | 50287-10/G |
3,5-DIBROMOPICOLINONITRILE |
61830-09-9 | 97% | 10/G |
$675 | 2022-03-01 | |
Chemenu | CM178095-10g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 97% | 10g |
$596 | 2021-08-05 | |
TRC | D426170-250mg |
3,5-Dibromopicolinonitrile |
61830-09-9 | 250mg |
$115.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0010-5G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 5g |
¥ 3,300.00 | 2023-04-07 | |
Fluorochem | 230616-10g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 95% | 10g |
£732.00 | 2022-02-28 | |
Fluorochem | 230616-1g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 95% | 1g |
£162.00 | 2022-02-28 | |
eNovation Chemicals LLC | D633903-10G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 10g |
$715 | 2024-07-21 | |
eNovation Chemicals LLC | D633903-1G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 1g |
$170 | 2024-07-21 |
3,5-dibromopyridine-2-carbonitrile 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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5. Back matter
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3,5-dibromopyridine-2-carbonitrileに関する追加情報
Introduction to 3,5-dibromopyridine-2-carbonitrile (CAS No: 61830-09-9)
3,5-dibromopyridine-2-carbonitrile, with the chemical formula C₅H₂Br₂N₂, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 61830-09-9, has garnered attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its unique structural features—comprising a pyridine core substituted with two bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position—make it a valuable building block for various synthetic applications.
The relevance of 3,5-dibromopyridine-2-carbonitrile in contemporary chemical research is underscored by its role in the development of novel therapeutic agents. Recent studies have highlighted its application in the synthesis of bioactive molecules targeting neurological disorders. For instance, researchers have leveraged its brominated pyridine scaffold to develop potent ligands for ion channels and receptors involved in neuroprotection and cognitive enhancement. The presence of both bromine atoms and a nitrile group provides multiple sites for functionalization, enabling the creation of structurally diverse derivatives with tailored pharmacological properties.
In the realm of medicinal chemistry, 3,5-dibromopyridine-2-carbonitrile has been explored as a precursor for small-molecule inhibitors of kinases and other enzyme targets relevant to cancer therapy. The nitrile group serves as a handle for further chemical transformations, such as reduction to amides or cyanoacrylates, while the bromine substituents facilitate cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing heterocyclic compounds that exhibit inhibitory activity against aberrantly expressed enzymes in oncology.
Agrochemical applications of 3,5-dibromopyridine-2-carbonitrile are also emerging as a promising area of research. Its structural motif is found in several herbicides and fungicides that disrupt essential metabolic pathways in pests. The ability to modify its core structure allows chemists to fine-tune its bioactivity, enhancing efficacy while minimizing environmental impact. Current investigations are focused on developing next-generation crop protection agents that combine potency with improved selectivity, leveraging the synthetic flexibility offered by this compound.
The synthesis of 3,5-dibromopyridine-2-carbonitrile typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Common synthetic routes include bromination followed by cyanation, where careful control of reaction conditions is necessary to achieve high yields and purity. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications. The growing demand for this intermediate has spurred innovations in green chemistry approaches to minimize waste and energy consumption.
From a computational chemistry perspective, 3,5-dibromopyridine-2-carbonitrile has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of optimized derivatives. These computational tools are indispensable in modern drug discovery pipelines, allowing researchers to predict binding affinities and metabolic stability before experimental validation.
The safety profile of 3,5-dibromopyridine-2-carbonitrile is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves and lab coats is recommended during handling, along with adequate ventilation in workspaces. Storage conditions should be maintained at controlled temperatures to prevent degradation.
Future directions in the study of 3,5-dibromopyridine-2-carbonitrile include exploring its potential in materials science applications beyond pharmaceuticals. Researchers are investigating its use as a precursor for conductive polymers and organic semiconductors due to its electron-withdrawing nitrile group and halogenated aromatic system. Such materials could find applications in flexible electronics and photovoltaic devices, expanding the compound’s utility beyond traditional organic synthesis.
In conclusion,3,5-dibromopyridine-2-carbonitrile (CAS No: 61830-09-9) represents a cornerstone intermediate with far-reaching implications across multiple scientific disciplines. Its unique structural attributes continue to drive innovation in drug discovery, agriculture, and advanced materials development. As synthetic methodologies evolve and computational tools become more sophisticated,3,5-dibromopyridine-2-carbonitrile will undoubtedly remain at the forefront of chemical research.
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